

Early-Phase Clinical Trial Data on Guaifenesin

Safety: A Technical Guide

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Compound of Interest

Compound Name: *Guaifenesin*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early-phase clinical trial data on the safety of **guaifenesin**. The information is compiled from publicly available clinical trial information and peer-reviewed publications, offering a comprehensive resource for researchers and drug development professionals. This document summarizes quantitative safety data, details experimental protocols from key studies, and visualizes the proposed signaling pathways associated with **guaifenesin**'s mechanism of action.

Quantitative Safety Data from Early-Phase Clinical Trials

Guaifenesin has a well-established safety profile, supported by decades of clinical use and numerous studies.^[1] Early-phase clinical trials and post-marketing surveillance consistently demonstrate that it is well-tolerated in adult and pediatric populations.^[1] The most commonly reported side effects are generally mild and include dizziness, headache, and gastrointestinal upset, particularly at high doses.^[1]

The following tables summarize the quantitative safety data from key early-phase and post-marketing surveillance studies.

Table 1: Summary of Adverse Events in a Post-Marketing Surveillance Study (NCT03725085)

Number of Patients	Treatment	Total Treatment-Emergent Adverse Events (TEAEs)	Number of Patients with TEAEs	Severity of AEs	Serious AEs or Deaths
552	1200 mg Extended-Release Guaifenesin (twice daily for 7 days)	29	28	All Mild	0

Data from a prospective, post-marketing surveillance study in India involving adults with symptoms of acute upper respiratory tract infection (URTI).[\[2\]](#)

Table 2: Breakdown of Treatment-Emergent Adverse Events by System Organ Class (NCT03725085)

System Organ Class	Number of Events
Gastrointestinal Disorders	11
Nervous System Disorders	8
Psychiatric Disorders	3
Respiratory, Thoracic and Mediastinal Disorders	2
Skin and Subcutaneous Tissue Disorders	2
General Disorders	3

Data from a prospective, post-marketing surveillance study in India involving adults with symptoms of acute upper respiratory tract infection (URTI).[\[2\]](#)

Table 3: Safety Outcomes from Other Early-Phase Clinical Trials

Study Type	Patient Population	Number of Patients	Guaifenesin Dose	Key Safety Findings
Phase 1	Healthy Adults	12	1200 mg (single dose, extended-release)	No adverse events reported. [3]
Randomized, Placebo-Controlled Trial (related to NCT01046136)	Patients with Acute URTI	378	1200 mg (twice daily, extended-release)	Adverse events were mostly mild in severity and resolved without intervention.[3]

Experimental Protocols of Key Clinical Studies

The following sections detail the methodologies of the cited clinical trials, providing insight into the study design, patient populations, and safety assessment procedures.

Post-Marketing Surveillance Study in India (NCT03725085)

- Study Design: This was an open-label, multicentric, non-comparative, single-arm, prospective post-marketing surveillance study.[4]
- Objective: To further elucidate the safety profile of extended-release (ER) **guaifenesin** in patients with acute URTI.[2][3]
- Patient Population: 552 adult patients (≥18 years of age) in India with symptoms of cough, thickened mucus, and chest congestion due to acute bronchitis, URTI, or sinusitis.[4]
- Inclusion Criteria: Otherwise healthy adults with the specified symptoms.[4]
- Exclusion Criteria: Included females who were pregnant or lactating, patients with a history of chronic cough (>3 weeks), asthma, chronic bronchitis, emphysema, or other chronic pulmonary conditions.[4]

- Treatment Regimen: Patients received 1200 mg of ER **guaifenesin** (two 600 mg bi-layer tablets) every 12 hours for 7 days.[2][3]
- Safety Assessment: Adverse events (AEs) were recorded throughout the study. The intensity of AEs was categorized as mild, moderate, or severe.[4]

Randomized, Placebo-Controlled Study in Acute URTI (related to NCT01046136)

- Study Design: A multicenter, randomized, parallel-group, double-blind, placebo-controlled study.[5]
- Objective: To investigate the effects of ER **guaifenesin** on symptoms and sputum properties in subjects with an acute URTI, with a secondary objective to determine its safety and tolerability.[5]
- Patient Population: 378 male and female volunteers aged ≥ 12 years with symptoms of an acute URTI diagnosed within 5 days of onset.[5]
- Inclusion Criteria: Required volunteers to have symptoms of moderate or greater severity for at least two of the three symptoms of cough, thickened mucus, or chest congestion, and to have developed a productive cough within 72 hours prior to dosing.[5]
- Treatment Regimen: Patients were randomized to receive either 1200 mg of ER **guaifenesin** or a matching placebo every 12 hours for 7 consecutive days.[5]
- Safety Assessment: The safety and tolerability of ER **guaifenesin** were assessed, with reports indicating that adverse events were mostly mild in severity.[3]

Phase 1 Mucociliary Clearance Study in Healthy Volunteers

- Study Design: A Phase 1 clinical trial.
- Objective: To evaluate the effect of a single dose of ER **guaifenesin** on mucociliary clearance.

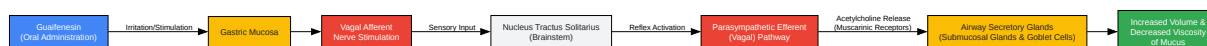
- Patient Population: 12 healthy, non-smoking adults.[3]
- Treatment Regimen: A single 1200 mg dose of ER **guaifenesin**. [3]
- Safety Assessment: Safety and tolerability were monitored, with no adverse events or safety concerns reported.[3]

Proposed Signaling Pathways and Mechanisms of Action

The expectorant effect of **guaifenesin** is believed to be mediated through at least two primary mechanisms: the gastro-pulmonary reflex and potential antagonism of the N-methyl-D-aspartate (NMDA) receptor.

The Gastro-Pulmonary Reflex

Guaifenesin is thought to stimulate the gastric mucosa, initiating a reflex arc that results in increased secretion of less viscous mucus in the respiratory tract.[6][7]

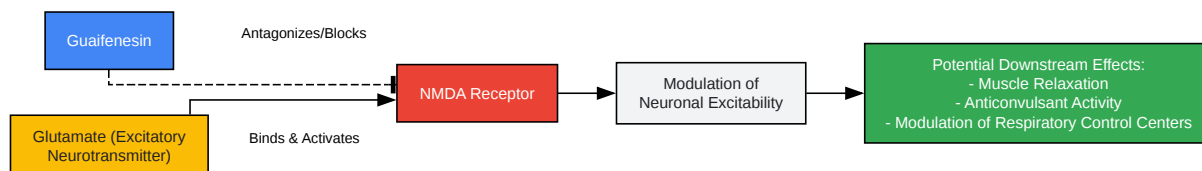


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Gastro-Pulmonary Reflex Pathway for **Guaifenesin**

NMDA Receptor Antagonism

There is growing evidence to suggest that **guaifenesin** may act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor.[8][9][10] While the primary association of this mechanism is with **guaifenesin**'s anticonvulsant and muscle relaxant properties, it may also contribute to its effects on the respiratory system.[10] The precise downstream signaling cascade linking NMDA receptor antagonism to an expectorant effect is still an area of active research.



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Proposed NMDA Receptor Antagonism by **Guaifenesin**

Conclusion

The early-phase clinical trial data for **guaifenesin** consistently support its favorable safety profile. Adverse events are typically mild and infrequent. The primary mechanism of action is understood to be the stimulation of a gastro-pulmonary reflex, leading to increased and thinner mucus secretions. Additionally, evidence suggests a role for NMDA receptor antagonism, which may contribute to its overall therapeutic effects. Further research is warranted to fully elucidate the detailed molecular pathways, particularly the downstream effects of NMDA receptor antagonism on respiratory secretion. This technical guide provides a foundational understanding of **guaifenesin's** safety and mechanisms for professionals in the field of drug development and respiratory science.

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